![molecular formula C7H13NO2 B1355033 Ethyl pyrrolidine-3-carboxylate CAS No. 72925-15-6](/img/structure/B1355033.png)
Ethyl pyrrolidine-3-carboxylate
Overview
Description
Ethyl pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO2 . It is also known by other names such as Ethyl (S)-Pyrrolidine-3-carboxylate and (S)-Pyrrolidine-3-carboxylic acid ethyl ester .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, has been a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Ethyl pyrrolidine-3-carboxylate consists of a pyrrolidine ring attached to an ethyl ester group . The InChI representation of the molecule isInChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1
. Chemical Reactions Analysis
Pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, are known to participate in various chemical reactions. These reactions often involve the modification of the pyrrolidine ring or the attached functional groups .Physical And Chemical Properties Analysis
Ethyl pyrrolidine-3-carboxylate has a molecular weight of 143.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has a rotatable bond count of 3 and a topological polar surface area of 38.3 Ų .Scientific Research Applications
Pharmacology
Ethyl pyrrolidine-3-carboxylate: is a versatile compound in pharmacology due to its pyrrolidine ring, which is a common scaffold in drug discovery. This compound is used to synthesize various biologically active molecules, particularly those with target selectivity . The pyrrolidine ring contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space . It’s also involved in the synthesis of compounds with a range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Organic Synthesis
In organic synthesis, Ethyl pyrrolidine-3-carboxylate serves as a building block for constructing complex molecules. It’s used in organocatalytic processes, such as the asymmetric Michael addition reactions, to create enantiomerically enriched pyrrolidine derivatives . These derivatives are crucial for synthesizing natural products and pharmaceuticals with specific stereochemical configurations.
Material Science
This compound finds applications in material science, particularly in the synthesis of polymers and coatings. For example, it’s used in the synthesis of photopolymerizable compounds, which are essential for creating light-sensitive materials . These materials have applications ranging from 3D printing to coatings that respond to environmental stimuli.
Biochemistry Research
In biochemistry, Ethyl pyrrolidine-3-carboxylate is used to study enzyme mechanisms and biochemical pathways. It’s a part of the synthesis of pyrrolidinone and pyrrolone derivatives, which are known for their biological importance and presence in various bioactive compounds . These derivatives play a significant role in understanding the interaction between small molecules and biological systems.
Agricultural Chemistry
The compound is also utilized in agricultural chemistry for the synthesis of agrochemicals. Its derivatives can be designed to act as intermediates in the development of new pesticides and herbicides, contributing to the creation of more effective and environmentally friendly agricultural products .
Environmental Science
Lastly, Ethyl pyrrolidine-3-carboxylate is relevant in environmental science research. It can be used to develop sensors and indicators for environmental monitoring. The compound’s derivatives may react with specific pollutants or environmental factors, allowing for the detection and measurement of these elements in various ecosystems .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include ethyl pyrrolidine-3-carboxylate, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is considered a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Safety and Hazards
Future Directions
Pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, continue to be a field of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
ethyl pyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPWWEODARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001734 | |
Record name | Ethyl pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyrrolidine-3-carboxylate | |
CAS RN |
81049-27-6, 81049-29-8, 72925-15-6 | |
Record name | (+)-Ethyl 3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81049-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Ethyl 3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81049-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pyrrolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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